molecular formula C17H20F3NO3S B2617805 Methyl 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034407-58-2

Methyl 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2617805
CAS No.: 2034407-58-2
M. Wt: 375.41
InChI Key: LWJDKRAJHCSDOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound characterized by the presence of a trifluoromethyl group, a pyrrolidine ring, and a thioester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Thioester Formation: The final step involves the formation of the thioester linkage through a reaction between a thiol and an ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester to a thiol or an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

Methyl 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the thioester linkage may participate in covalent bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[3-(trifluoromethyl)phenyl]acetate: Similar in structure but lacks the pyrrolidine ring and thioester linkage.

    Ethyl 2-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidine-3-carboxylate: Contains a similar pyrrolidine ring and trifluoromethyl group but differs in the ester linkage.

Uniqueness

Methyl 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate is unique due to the combination of its trifluoromethyl group, pyrrolidine ring, and thioester linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

Methyl 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes the available literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Chemical Formula : C21H18F3N3O4
  • Molecular Weight : 433.38 g/mol
  • CAS Number : 1031731-36-8

The presence of a trifluoromethyl group is significant as it often enhances the lipophilicity and biological activity of organic compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. Specifically, derivatives similar to this compound have shown promising results against Gram-positive bacteria, including Staphylococcus aureus.

Key Findings :

  • Minimum Inhibitory Concentration (MIC) : Compounds with trifluoromethyl substitutions exhibited low MIC values against S. aureus, indicating high potency as growth inhibitors .
  • Bactericidal Effects : Time-kill assays demonstrated that these compounds not only inhibit bacterial growth but also kill stationary phase cells, which are typically resistant to conventional antibiotics .
  • Biofilm Disruption : Moderate inhibition of biofilm formation was observed, suggesting potential utility in treating biofilm-associated infections .

The mechanism by which this compound exerts its effects may involve interference with macromolecular synthesis in bacteria. Studies indicate that such compounds can inhibit essential cellular processes, leading to bacterial cell death .

Case Study 1: Antimicrobial Efficacy

A study focused on various trifluoromethyl phenyl derivatives found that specific compounds demonstrated significant antibacterial activity against both methicillin-sensitive and resistant strains of S. aureus. The study reported that these compounds had no harmful effects on human cultured cells at therapeutic doses, indicating a favorable safety profile .

Case Study 2: In Vivo Toxicity Assessment

In vivo studies using mouse models assessed the toxicity of related compounds up to doses of 50 mg/kg. The results indicated no significant adverse effects on liver and kidney functions based on multiple organ toxicity markers, suggesting a promising therapeutic window for further development .

Data Table: Biological Activity Comparison

Compound NameMIC (µg/mL)Bactericidal EffectBiofilm InhibitionToxicity (mg/kg)
This compound<10YesModerateNo adverse effects up to 50 mg/kg

Properties

IUPAC Name

methyl 2-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3NO3S/c1-24-16(23)11-25-14-8-9-21(10-14)15(22)7-4-12-2-5-13(6-3-12)17(18,19)20/h2-3,5-6,14H,4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJDKRAJHCSDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)CCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.